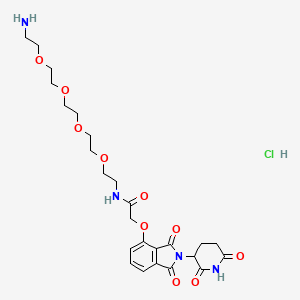

Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride

Description

This compound (CAS: 2245697-85-0) is a structurally complex molecule designed for targeted protein degradation, likely functioning as a proteolysis-targeting chimera (PROTAC). Its architecture features:

- A 14-amino-3,6,9,12-tetraoxatetradecyl chain: A polyethylene glycol (PEG)-like moiety that enhances aqueous solubility and pharmacokinetic properties .

- A 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group: A cereblon-binding motif critical for recruiting E3 ubiquitin ligases, enabling ubiquitination and subsequent proteasomal degradation of target proteins .

- Hydrochloride salt form: Improves stability and solubility for in vivo applications .

Potential applications include oncology and neurodegenerative diseases, leveraging its ability to degrade disease-associated proteins.

Properties

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O10.ClH/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32;/h1-3,18H,4-16,26H2,(H,27,31)(H,28,30,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQOQBFOLKFJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride is cereblon , a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex. This compound incorporates a cereblon ligand, making it a functionalized cereblon ligand for PROTAC (Proteolysis-Targeting Chimera) research.

Mode of Action

This compound operates through the PROTAC technology. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells. By inducing the degradation of specific proteins, it can influence various biochemical pathways depending on the function of the target protein.

Result of Action

The primary result of the action of this compound is the selective degradation of its target proteins. This can lead to various molecular and cellular effects depending on the roles of the degraded proteins.

Biological Activity

N-(14-amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential as a pharmacological agent.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetraoxatetradecyl chain and an isoindolin derivative. Its molecular formula is with a molecular weight of approximately 462.60 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its role as a modulator of protein interactions and cellular pathways. It has been studied as a potential cereblon (CRBN) modulator, which is crucial in the context of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) mechanism. This approach leverages the ubiquitin-proteasome system to degrade specific proteins involved in disease processes.

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells for a related compound in the same class . These results indicate that modifications to the structure can lead to varying degrees of potency.

Inhibition of TNF-α

The compound also exhibits anti-inflammatory properties by inhibiting TNF-α production in LPS-stimulated peripheral blood mononuclear cells (PBMCs). The IC50 for this effect was reported at 0.76 µM, demonstrating its potential as an immunomodulatory agent .

Apoptosis Induction

The ability to induce apoptosis in cancer cells has been assessed using annexin V-FITC/PI staining assays. The compound significantly increased apoptotic events in treated NCI-H929 cells compared to controls. This suggests that it may activate apoptotic pathways similar to established chemotherapeutics like lenalidomide .

Study 1: CRBN Modulation

A detailed investigation into the modulation of CRBN revealed that the compound can effectively bind to CRBN’s active site, enhancing its degradation capabilities for target proteins . This binding was confirmed through docking studies which indicated favorable interactions.

Study 2: Comparative Analysis with Other Compounds

Comparative studies with other known CRBN modulators highlighted that while the compound showed promising activity, structural modifications can significantly alter its efficacy. For example, substituting the amino group weakened antiproliferative effects in some derivatives .

Data Tables

| Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Antiproliferative | 2.25 | NCI-H929 |

| Antiproliferative | 5.86 | U2932 |

| TNF-α Inhibition | 0.76 | LPS-stimulated PBMCs |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that it can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

2. Anti-inflammatory Properties

Molecular docking studies suggest that this compound may serve as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to new treatments for inflammatory diseases . Further structure optimization could enhance its efficacy and selectivity.

Drug Delivery Systems

1. PEGylation

The incorporation of polyethylene glycol (PEG) moieties into the structure enhances the solubility and bioavailability of drugs. The tetraoxatetradecyl chain provides a hydrophilic environment that can improve the pharmacokinetic properties of conjugated drugs. This is particularly useful in formulating biopharmaceuticals where stability and circulation time are critical .

2. Targeted Drug Delivery

The compound's ability to conjugate with targeting ligands allows for the development of targeted drug delivery systems. By attaching specific antibodies or peptides to the compound, it can be directed to specific tissues or cells, minimizing side effects and improving therapeutic outcomes .

Bioconjugation

1. Linker for Biopharmaceuticals

The compound can function as a linker in bioconjugation processes, connecting therapeutic agents such as antibodies or small molecules to carriers like nanoparticles or liposomes. This application is vital in creating effective therapeutic strategies for diseases such as cancer and autoimmune disorders .

2. Diagnostic Applications

In addition to therapeutic uses, this compound can be employed in diagnostic applications by conjugating it with imaging agents. This allows for enhanced imaging of tumors or other pathological conditions through techniques like MRI or PET scans .

Case Studies

Comparison with Similar Compounds

Research Findings :

- The target compound’s intermediate chain (n=4) balances solubility and permeability, making it more suitable for systemic delivery .

Iodoethoxy Analog (Compound 3.106)

Structure: Features a 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy) chain instead of the amino-PEG group .

| Property | Target Compound | Compound 3.106 |

|---|---|---|

| Functional Group | Amino-PEG | Iodoethoxy chain |

| Application | Protein degradation | Radiolabeling/chemical synthesis intermediate |

| Stability | High (HCl salt) | Lower (iodine may degrade under light) |

Key Difference: The iodine substituent in 3.106 enables use in tracking studies or as a synthetic precursor, whereas the target compound’s amino-PEG group prioritizes therapeutic delivery .

Piperidin-4-yl Ethyl Analog (CAS: 2738997-18-5)

Structure : Replaces the PEG chain with a lipophilic 2-(piperidin-4-yl)ethyl group .

| Property | Target Compound | Piperidin-4-yl Analog |

|---|---|---|

| Solubility | High (PEG + HCl salt) | Moderate (lipophilic) |

| Bioavailability | Systemic circulation | Enhanced CNS penetration |

| Target Selectivity | Broad (PEG-dependent) | Possible off-target effects due to lipophilicity |

Research Implications : The piperidinyl analog’s lipophilicity may improve blood-brain barrier penetration, making it suitable for neurological targets, but with trade-offs in solubility .

PROTAC Derivatives with Sulfonamide Groups

Example : Compound 3 from , which incorporates a sulfonamide and chlorobenzyl group.

| Property | Target Compound | Sulfonamide Derivative |

|---|---|---|

| Binding Motif | Cereblon-only | Dual (cereblon + PDEδ) |

| Selectivity | Specific to cereblon | Broader (lipid metabolism targets) |

| Metabolic Stability | Moderate | Higher (chlorobenzyl group slows metabolism) |

Key Insight : The sulfonamide derivative’s dual-targeting capability expands its therapeutic scope but complicates pharmacokinetic optimization .

Q & A

Q. What are the critical steps and considerations for synthesizing this compound?

The synthesis involves multi-step organic reactions, including coupling of the tetraoxatetradecyl amine backbone with the dioxoisoindolin-oxyacetamide moiety. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Temperature control : Maintaining low temperatures (0–5°C) during amide bond formation to minimize side reactions .

- Purification : Use of column chromatography or recrystallization to isolate the hydrochloride salt form .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : To confirm the structure of the tetraoxatetradecyl chain and verify the absence of unreacted intermediates .

- HPLC : For assessing purity (>95% threshold) and monitoring reaction progress .

- Mass spectrometry (MS) : To validate the molecular weight of the final product and its intermediates .

Q. What are the stability and storage requirements for this compound?

Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the tetraoxa backbone and degradation of the dioxopiperidin moiety. Stability studies should be conducted under accelerated conditions (e.g., 40°C/75% RH) to establish shelf life .

Q. How can reaction progress be monitored during synthesis?

Use thin-layer chromatography (TLC) with UV-active visualization for real-time tracking. For quantitative analysis, employ HPLC with UV detection at λ = 254 nm, referencing retention times of known intermediates .

Q. What purification methods are effective for isolating the hydrochloride salt?

- Ion-exchange chromatography : To separate the hydrochloride form from neutral byproducts .

- Recrystallization : Use ethanol/water mixtures to achieve high crystallinity and purity .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yield and purity?

Apply factorial designs to screen critical factors (e.g., solvent ratio, catalyst loading) and response surface methodology (RSM) to identify optimal conditions. For example:

- Factors : Temperature (30–60°C), reaction time (12–24 h), molar ratio (1:1 to 1:1.5).

- Response variables : Yield (%) and HPLC purity (%). This approach minimizes experimental runs while maximizing data robustness .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

- Model validation : Cross-validate results using in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent pharmacokinetics) models to assess translational relevance .

- Control standardization : Ensure consistent buffer pH, temperature, and cell passage numbers to reduce inter-lab variability .

Q. How can computational tools like COMSOL Multiphysics enhance reaction optimization?

Integrate AI-driven simulations to predict reaction kinetics and optimize parameters (e.g., mixing efficiency, heat transfer). Real-time adjustments based on simulation feedback can reduce trial-and-error experimentation .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

Q. How can heterogeneous reaction conditions be optimized for scalable synthesis?

- Membrane separation technologies : To isolate intermediates efficiently and reduce solvent waste .

- Process control systems : Implement feedback loops using real-time HPLC data to adjust flow rates in continuous reactors .

Methodological Notes

- Data contradiction analysis : Use meta-analysis frameworks to reconcile conflicting results, emphasizing rigor in experimental replication and statistical power calculations .

- Advanced characterization : Consider X-ray crystallography for resolving stereochemical ambiguities in the tetraoxatetradecyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.